molecular formula C20H21Cl2N3O2S B2784026 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 392244-09-6

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2784026
CAS No.: 392244-09-6
M. Wt: 438.37
InChI Key: VVUYBSIEKZZZBG-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and is known for its ability to modulate various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 1-adamantylamine with thiocarbohydrazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and dichlorophenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide has been studied for its potential therapeutic applications in various fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar in structure but with a benzamide group instead of the dichlorophenoxy group.

    5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: Evaluated for antifungal activity.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of the adamantyl and dichlorophenoxy groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S/c21-14-1-2-16(15(22)6-14)27-10-17(26)23-19-25-24-18(28-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUYBSIEKZZZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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